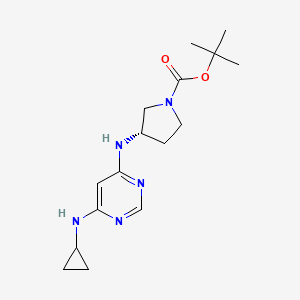

(S)-tert-Butyl 3-((6-(cyclopropylamino)pyrimidin-4-yl)amino)pyrrolidine-1-carboxylate

Description

(S)-tert-Butyl 3-((6-(cyclopropylamino)pyrimidin-4-yl)amino)pyrrolidine-1-carboxylate is a chiral pyrrolidine-carboxylate derivative featuring a pyrimidine core substituted with a cyclopropylamino group. The (S)-configuration at the pyrrolidine ring stereocenter distinguishes it from racemic analogs. The tert-butyl carbamate group enhances steric protection and stability, making it a candidate for pharmaceutical intermediates or bioactive molecule synthesis. While specific pharmacological data are unavailable in the provided evidence, its structural features align with compounds targeting kinase inhibition or nucleotide-binding proteins .

Properties

IUPAC Name |

tert-butyl (3S)-3-[[6-(cyclopropylamino)pyrimidin-4-yl]amino]pyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25N5O2/c1-16(2,3)23-15(22)21-7-6-12(9-21)20-14-8-13(17-10-18-14)19-11-4-5-11/h8,10-12H,4-7,9H2,1-3H3,(H2,17,18,19,20)/t12-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCNDRINEZNODLG-LBPRGKRZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)NC2=NC=NC(=C2)NC3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@@H](C1)NC2=NC=NC(=C2)NC3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.40 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(S)-tert-Butyl 3-((6-(cyclopropylamino)pyrimidin-4-yl)amino)pyrrolidine-1-carboxylate is a complex organic compound that exhibits significant potential in medicinal chemistry. Its unique structural features, including a pyrrolidine backbone and a pyrimidine moiety with a cyclopropylamino substituent, suggest various biological activities, particularly in antiviral and antibacterial applications. This article explores the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant case studies.

Structural Characteristics

The compound has a molecular formula of C16H25N5O2 and a molecular weight of approximately 319.40 g/mol. Its structure is characterized by:

- Pyrrolidine Ring : Provides a flexible framework for interaction with biological targets.

- Pyrimidine Moiety : Known for its role in nucleic acid metabolism and enzyme interactions.

- Cyclopropylamino Substituent : Enhances binding affinity to specific receptors.

The biological activity of (S)-tert-butyl 3-((6-(cyclopropylamino)pyrimidin-4-yl)amino)pyrrolidine-1-carboxylate may involve several mechanisms:

- Antiviral Activity : The compound has shown efficacy against various viral targets, inhibiting viral replication or entry into host cells. It may act by interfering with viral enzymes or blocking receptor interactions necessary for viral entry.

- Antibacterial Properties : Similar compounds have demonstrated significant antibacterial activity against various strains, suggesting that this compound may also possess similar properties through disruption of bacterial cell wall synthesis or inhibition of protein synthesis.

- Anti-inflammatory Potential : The structure suggests possible interactions with chemokine receptors, indicating its potential use in treating inflammatory conditions.

Biological Activity Data

The following table summarizes key findings on the biological activity of (S)-tert-butyl 3-((6-(cyclopropylamino)pyrimidin-4-yl)amino)pyrrolidine-1-carboxylate and related compounds:

| Compound Name | Activity Type | EC50/IC50 Values | Notes |

|---|---|---|---|

| (S)-tert-butyl 3-((6-(cyclopropylamino)pyrimidin-4-yl)amino)pyrrolidine-1-carboxylate | Antiviral | EC50 = 5–28 μM against RSV | Demonstrated inhibition of viral replication |

| Similar Pyrimidine Derivative | Antibacterial | IC50 = 10 μM against E. coli | Suggests potential antibacterial properties |

| Other Cyclopropyl-containing Compounds | Anti-inflammatory | IC50 = 12 μM in TNF-alpha inhibition assay | Indicates anti-inflammatory effects |

Case Studies

Several studies have investigated the biological activity of (S)-tert-butyl 3-((6-(cyclopropylamino)pyrimidin-4-yl)amino)pyrrolidine-1-carboxylate:

- Antiviral Efficacy Study :

-

Antibacterial Assays :

- In vitro assays demonstrated that derivatives with similar structural motifs exhibited significant antibacterial activity against Gram-negative bacteria, suggesting that (S)-tert-butyl 3-((6-(cyclopropylamino)pyrimidin-4-yl)amino)pyrrolidine-1-carboxylate could also be effective .

-

Inflammation Model :

- The compound was tested in models of inflammation, showing a reduction in pro-inflammatory cytokines, which supports its potential therapeutic use in inflammatory diseases .

Scientific Research Applications

Antiviral Activity

Recent studies have highlighted the compound's potential as an antiviral agent. It has shown efficacy against several viral targets, suggesting mechanisms that inhibit viral replication or entry into host cells. For instance, compounds with similar structures have demonstrated activity against HIV and other viruses, indicating that (S)-tert-butyl 3-((6-(cyclopropylamino)pyrimidin-4-yl)amino)pyrrolidine-1-carboxylate may share these properties .

Anti-inflammatory Properties

The compound's structure suggests possible interactions with chemokine receptors, making it a candidate for further investigation in treating inflammatory conditions. Its ability to modulate receptor activity may lead to new therapeutic strategies for managing inflammation-related diseases.

Case Study 1: Antiviral Efficacy

In a study examining various N-heterocycles for antiviral properties, compounds structurally related to (S)-tert-butyl 3-((6-(cyclopropylamino)pyrimidin-4-yl)amino)pyrrolidine-1-carboxylate exhibited significant inhibitory effects against HIV type 1, with an EC50 value indicating effective concentration levels for therapeutic applications . The findings suggest that this compound may be optimized for clinical use in antiviral therapies.

Case Study 2: Inflammatory Response Modulation

Research focused on the modulation of chemokine receptors has indicated that compounds similar to (S)-tert-butyl 3-((6-(cyclopropylamino)pyrimidin-4-yl)amino)pyrrolidine-1-carboxylate can influence inflammatory pathways. This highlights its potential as a therapeutic agent in conditions characterized by excessive inflammation, such as rheumatoid arthritis .

Comparative Analysis with Related Compounds

| Compound Name | Structural Features | Potential Applications |

|---|---|---|

| Tert-butyl 4-((6-(cyclopropylamino)pyrimidin-4-yl)(methyl)amino)piperidine-1-carboxylate | Piperidine instead of pyrrolidine | Different receptor interactions |

| Tert-butyl 3-(cyclopropylamino)pyrrolidine-1-carboxylic acid | Lacks pyrimidine moiety | Simpler structure, potentially less activity |

| (S)-tert-butyl 3-((6-(diethylamino)pyrimidin-4-yl)amino)pyrrolidine | Diethylamino substitution | Altered pharmacological profile |

Comparison with Similar Compounds

Key Differences :

- Core Heterocycle: Pyrimidine (target) vs. Pyrimidines often exhibit higher polarity and stronger base character compared to pyridines.

- Substituents: The cyclopropylamino group in the target compound may enhance metabolic stability compared to bulkier groups like tert-butyldimethylsilyl (TBDMS) or iodine in analogs .

Piperidine vs. Pyrrolidine Backbone Derivatives

Key Differences :

- Ring Size : Piperidine (6-membered) vs. pyrrolidine (5-membered) affects conformational flexibility. The smaller pyrrolidine ring in the target compound may impose stricter spatial constraints for target binding.

- Functional Groups: The fluoropyridine and hydroxymethyl groups in the (±)-trans analog introduce distinct electronic and solubility profiles compared to the target’s pyrimidine-cyclopropylamino motif .

Limitations of Available Data

The evidence lacks direct pharmacological or kinetic data for the target compound. Structural comparisons are inferred from catalog entries and related synthetic intermediates. Further studies on solubility, bioavailability, and target affinity are needed to validate its advantages over analogs.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing (S)-tert-butyl 3-((6-(cyclopropylamino)pyrimidin-4-yl)amino)pyrrolidine-1-carboxylate?

- Methodological Answer : The synthesis typically involves multi-step reactions, including:

- Boc protection : Introducing the tert-butyloxycarbonyl (Boc) group to the pyrrolidine nitrogen to stabilize the intermediate .

- Pyrimidine functionalization : Coupling the cyclopropylamine group to the pyrimidine ring via nucleophilic aromatic substitution (SNAr) under anhydrous conditions .

- Chiral resolution : Use of chiral HPLC or enzymatic resolution to isolate the (S)-enantiomer, ensuring enantiopurity .

- Key Considerations : Monitor reaction progress via LC-MS and confirm stereochemistry using polarimetry or chiral chromatography.

Q. How can researchers characterize the purity and structural integrity of this compound?

- Analytical Methods :

- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions and Boc group integrity .

- Mass spectrometry (HRMS) : Verify molecular weight and detect impurities .

- HPLC : Assess purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .

- Data Interpretation : Compare spectral data with reference compounds (e.g., PubChem entries) to resolve ambiguities .

Q. What are the recommended storage conditions and handling protocols?

- Storage : Store at -20°C under inert gas (argon/nitrogen) to prevent Boc group hydrolysis or oxidation .

- Handling : Use PPE (gloves, eye protection) and work in a fume hood due to potential respiratory and dermal irritation .

Advanced Research Questions

Q. How can researchers investigate the compound’s interactions with biological targets (e.g., kinases or receptors)?

- Experimental Design :

- Binding assays : Use surface plasmon resonance (SPR) or fluorescence polarization to measure affinity for target proteins .

- Crystallography : Co-crystallize the compound with its target to resolve binding modes .

- Data Analysis : Compare results with structurally similar analogs (e.g., pyrimidine derivatives in ) to identify SAR trends .

Q. What strategies address contradictions in stability data under varying pH or temperature conditions?

- Methodology :

- Forced degradation studies : Expose the compound to acidic/basic conditions (pH 1–13) and elevated temperatures (40–60°C) to identify degradation pathways .

- Kinetic analysis : Use Arrhenius plots to extrapolate shelf-life under standard storage conditions .

Q. How can environmental impact assessments be conducted for this compound?

- Approach :

- Fate studies : Evaluate biodegradability (OECD 301) and bioaccumulation potential using logP calculations .

- Ecotoxicology : Test acute toxicity in Daphnia magna or algal models per OECD 202/201 guidelines .

- Data Integration : Cross-reference with PubChem data on similar compounds to predict environmental persistence .

Q. What experimental designs ensure enantiopurity during scale-up synthesis?

- Chiral Control :

- Asymmetric catalysis : Employ chiral catalysts (e.g., Ru-BINAP) during key bond-forming steps .

- Quality control : Use circular dichroism (CD) spectroscopy to validate enantiomeric excess (ee) ≥98% .

Q. How can researchers resolve discrepancies in reported bioactivity data across studies?

- Validation Steps :

- Reproducibility checks : Replicate assays in independent labs using standardized protocols (e.g., ATP concentration in kinase assays) .

- Meta-analysis : Compare data from PubChem, ChEMBL, and peer-reviewed studies to identify outliers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.